1-Chloro-10H-phenoxazin-2-amine hydrochloride
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Overview
Description
1-Chloro-10H-phenoxazin-2-amine hydrochloride is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 1-Chloro-10H-phenoxazin-2-amine hydrochloride involves several steps, typically starting with the formation of the phenoxazine core. Common synthetic routes include:
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines.
Reductive Cyclization: Another approach is the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium-catalyzed N-arylation to form the phenoxazine scaffold.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-Chloro-10H-phenoxazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-10H-phenoxazin-2-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-10H-phenoxazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Chloro-10H-phenoxazin-2-amine hydrochloride can be compared to other phenoxazine derivatives such as:
Actinomycin D: Known for its antitumor properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent.
Properties
Molecular Formula |
C12H10Cl2N2O |
---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
1-chloro-10H-phenoxazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H9ClN2O.ClH/c13-11-7(14)5-6-10-12(11)15-8-3-1-2-4-9(8)16-10;/h1-6,15H,14H2;1H |
InChI Key |
HVHFFPXWXWBPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3Cl)N.Cl |
Origin of Product |
United States |
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